molecular formula C8H15NO3 B2784291 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid CAS No. 303121-12-2

2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid

Cat. No.: B2784291
CAS No.: 303121-12-2
M. Wt: 173.212
InChI Key: MJXKLHUHRNODKL-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is a derivative of piperidine, featuring a hydroxymethyl group at the 4-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with formaldehyde to introduce the hydroxymethyl group, resulting in 4-(hydroxymethyl)piperidine.

  • Acetylation: The resulting 4-(hydroxymethyl)piperidine is then acetylated using acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The acetic acid moiety can be reduced to an alcohol.

  • Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)piperidine

  • Reduction: 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

  • Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It can be used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine derivatives with different substituents at the 4-position.

  • Acetic acid derivatives: Compounds with acetic acid moieties attached to different nitrogen-containing rings.

Uniqueness: 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid is unique due to its specific combination of the hydroxymethyl group and acetic acid moiety on the piperidine ring

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-6-7-1-3-9(4-2-7)5-8(11)12/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXKLHUHRNODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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